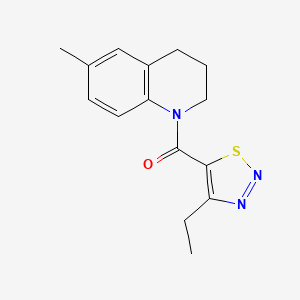
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as ETQ, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and a quinoline ring, both of which are common in many biologically active compounds. ETQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects, including antitumor, antipsychotic, and antidepressant effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate dopamine and serotonin neurotransmission, which may contribute to its antipsychotic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its potential as a versatile tool for studying various signaling pathways and cellular processes. Its ability to modulate the activity of various enzymes and receptors makes it a valuable compound for studying the mechanisms of action of various drugs and natural compounds. However, one limitation of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, as it has been shown to induce cell death in some cell types.
Future Directions
There are several future directions for research on (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone and its potential as a modulator of various signaling pathways. Additionally, the development of more selective analogues of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone may provide valuable tools for studying specific cellular processes and pathways.
Synthesis Methods
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and multicomponent reactions. One common method involves the reaction of 2-acetylthiophene with hydrazine hydrate to form 4-ethylthiosemicarbazide, which is then reacted with 2-chloro-3-formylquinoline to form (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions, but the overall structure of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone remains the same.
Scientific Research Applications
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been studied for its potential as an antipsychotic and antidepressant agent, as it has been shown to modulate dopamine and serotonin neurotransmission in animal models.
properties
IUPAC Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-12-14(20-17-16-12)15(19)18-8-4-5-11-9-10(2)6-7-13(11)18/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKOVUVBMLWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)

![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)
